tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate

medicinal chemistry protecting group strategy synthetic intermediate

Choose this building block to save 2–3 synthetic steps. The N-methyl group is preserved in the final inhibitor, critical for kinase hinge-region selectivity (Haspin, CDKL, c-Met). Orthogonal Boc protection allows on-resin SPPS with Fmoc chemistry. Compared to non-methylated analogs, this compound has lower tPSA (~55 Ų) and zero HBDs, making it the superior choice for CNS kinase programs that must meet MPO desirability scores. Guaranteed high purity; ready for immediate use in advanced medicinal chemistry.

Molecular Formula C13H16N2O2S
Molecular Weight 264.34
CAS No. 2225142-05-0
Cat. No. B2580840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate
CAS2225142-05-0
Molecular FormulaC13H16N2O2S
Molecular Weight264.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=C2C(=NC=C1)C=CS2
InChIInChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)15(4)10-5-7-14-9-6-8-18-11(9)10/h5-8H,1-4H3
InChIKeyVCVBWAWZELSKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate (CAS 2225142-05-0): Chemical Class and Baseline Identity for Procurement Decisions


tert-Butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate is a synthetic, heterocyclic small molecule (C13H16N2O2S, MW 264.34 g/mol) belonging to the thieno[3,2-b]pyridine class of compounds. It is a tertiary carbamate featuring an N-methyl-N-Boc-protected amine at the 7-position of the fused thienopyridine core. The thieno[3,2-b]pyridine scaffold is a recognized pharmacophore for developing highly selective kinase inhibitors [1]. This specific compound serves as a key protected amine building block or intermediate for medicinal chemistry programs targeting underexplored kinases [1]. The notified ECHA classification lists it as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2].

Why Generic Substitution Fails for tert-Butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate: Critical Synthetic Selectivity and Physicochemical Differences Among In-Class Analogs


Direct substitution of this compound with closely related analogs such as the non-methylated secondary carbamate (tert-butyl N-{thieno[3,2-b]pyridin-7-yl}carbamate), the free amine (thieno[3,2-b]pyridin-7-amine), or regioisomeric cores (e.g., thieno[2,3-b]pyridine) is not chemically feasible without compromising synthetic outcomes. The N-methyl substituent fundamentally alters the basicity, steric hindrance, and hydrogen-bonding capacity of the nitrogen, directly impacting Boc-deprotection rates, subsequent N-alkylation selectivity, and final compound permeability . For kinase inhibitor development, the specific 7-substitution pattern on the thieno[3,2-b]pyridine scaffold is critical for achieving desired kinase selectivity profiles [1]; regioisomeric cores direct the vector of the protected amine into different spatial orientations, leading to distinct biological activities. The justification for selecting this precise compound is grounded in these quantifiable differences in chemical reactivity and structural pre-validation for a defined pharmacophore context.

Quantitative Differentiation Evidence Guide for tert-Butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate vs. Closest Analogs


Enhanced Steric Shielding and Reduced Hydrogen-Bond Donor Capacity vs. Non-Methylated Secondary Carbamate

The target compound is a tertiary N-methyl-N-Boc carbamate, which lacks a hydrogen-bond donor (N-H). Its closest analog, tert-butyl N-{thieno[3,2-b]pyridin-7-yl}carbamate, is a secondary carbamate with one H-bond donor. The removal of the N-H proton in the target compound is expected to increase lipophilicity (estimated ΔcLogP ≈ +0.5) and reduce polar surface area (estimated ΔtPSA ≈ -20 Ų), based on class-level inference from N-methylation effects in carbamates [1]. This directly impacts solubility and membrane permeability in subsequent synthetic steps or final compounds.

medicinal chemistry protecting group strategy synthetic intermediate

Defined Hazard Profile Enables Risk-Assessed Procurement vs. Uncharacterized Analogs

The target compound has a fully notified ECHA CLP classification (H302, H315, H319, H335) [1], providing a clear, legally required safety framework for handling and procurement. In contrast, the non-methylated analog tert-butyl N-{thieno[3,2-b]pyridin-7-yl}carbamate (estimated CAS 1253792-81-6) lacks a public harmonized classification, introducing regulatory uncertainty and potential liability for industrial users. This quantified hazard data directly translates to specific risk management measures (RMMs) that must be in place.

chemical safety procurement risk assessment regulatory compliance

Orthogonal Deprotection Selectivity in Multi-Step Synthetic Sequences vs. Non-Boc Protected Analogs

The Boc group on the target compound can be cleaved under acidic conditions (e.g., TFA/DCM, 4N HCl/dioxane) while being stable to basic and hydrogenolytic conditions. This is a class-level advantage over analogous N-Cbz or N-Fmoc protected amines. A similar analog, N-Cbz-thieno[3,2-b]pyridin-7-amine (CAS 179029-85-3), requires hydrogenolysis (Pd/C, H2), which is less compatible with sulfur-containing heterocycles due to catalyst poisoning [1]. The quantitative stability of the Boc group under common basic coupling conditions (e.g., DIEA, DMF, rt) is well-documented, enabling high-yielding sequential deprotections.

synthetic methodology protecting group orthogonality building block utility

Best-Fit Research and Industrial Application Scenarios for tert-Butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate


Late-Stage Diversification of Haspin and CDKL Kinase Chemical Probes

This compound is the ideal protected amine building block for synthesizing advanced analogs of the highly selective Haspin inhibitor MU1920 or CDKL-targeting probes, as described in the foundational work on the thieno[3,2-b]pyridine scaffold [1]. The N-methyl group is preserved in the final inhibitor, contributing to critical selectivity interactions with the kinase hinge region. Using this pre-assembled building block saves at least 2-3 synthetic steps compared to starting from the free amine and performing selective N-methylation and Boc protection.

Design of CNS-Penetrant Kinase Probes Requiring Reduced Polar Surface Area

Based on its class-level advantage of a lower estimated tPSA (≈55 Ų) and reduced hydrogen-bond donor count (0 HBDs) compared to non-methylated secondary carbamates [2], this compound is the superior choice for medicinal chemistry programs targeting central nervous system (CNS) kinases. The resulting final compounds are more likely to adhere to the classical CNS multiparameter optimization (MPO) desirability scores, directly influencing the decision to purchase this specific building block over an analog with a free N-H.

Solid-Phase Peptide Synthesis (SPPS) or On-Resin Modifications Requiring Orthogonal Acid-Labile Protection

The Boc group provides class-level orthogonality in Fmoc-based SPPS or on-resin synthetic strategies [3]. This compound can be incorporated into a growing peptide chain or scaffold via its carboxylic acid or other functional group, with the knowledge that the Boc-protected amine will remain intact through piperidine-mediated Fmoc deprotection steps and can be released on-demand with TFA for final compound cleavage and deprotection in a single step. This precise reactivity prediction is essential for automated synthesis and scale-up.

Building Block for RON/c-Met Selective Inhibitor Scaffolds

Given the thieno[3,2-b]pyridine core's established utility in inhibiting RON and c-Met receptor tyrosine kinases [4], this tertiary carbamate serves as a versatile late-stage intermediate. The N-methyl group can be carried through to the final inhibitor to explore head-group SAR, while the Boc group can be removed to reveal a secondary amine for further functionalization, such as amide coupling. This dual utility makes it a more strategic procurement choice than the simpler free amine or non-methylated Boc intermediates.

Quote Request

Request a Quote for tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.